Cas no 67140-12-9 (6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido4,3-dpyrimidin-4(1H)-one)
67140-12-9 structure
Product Name:6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido4,3-dpyrimidin-4(1H)-one
CAS-Nr.:67140-12-9
MF:C14H15N3OS
MW:273.353401422501
MDL:MFCD11899437
CID:1720664
PubChem ID:16227888
Update Time:2025-06-13
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido4,3-dpyrimidin-4(1H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1 H)-one
- 6-benzyl-2-mercapto-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
- pyrido[4,3-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-
- 6-benzyl-2-mercapto-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol; 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one; pyrido[4,3-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-
- SCHEMBL22639968
- 6-benzyl-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
- MFCD11899437
- Z3226482638
- 6-benzyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
- 6-benzyl-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
- EN300-27298
- 6-benzyl-2-sulfanyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-ol
- BS-4964
- STL080875
- G42374
- 6-benzyl-2-mercapto-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- 67140-12-9
- AKOS005711853
- CS-0083418
- 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido4,3-dpyrimidin-4(1H)-one
-
- MDL: MFCD11899437
- Inchi: 1S/C14H15N3OS/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19)
- InChI-Schlüssel: BDKPZGLDSARQCP-UHFFFAOYSA-N
- Lächelt: S=C1NC(C2=C(CCN(CC3C=CC=CC=3)C2)N1)=O
Berechnete Eigenschaften
- Genaue Masse: 273.09375
- Monoisotopenmasse: 273.09358328g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 2
- Komplexität: 426
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 76.5Ų
Experimentelle Eigenschaften
- Dichte: 1.346
- Siedepunkt: 476.436°C at 760 mmHg
- Flammpunkt: 241.94°C
- Brechungsindex: 1.687
- PSA: 49.25
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido4,3-dpyrimidin-4(1H)-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337809-1g |
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one |
67140-12-9 | 95%+ | 1g |
$376 | 2023-02-02 | |
| Chemenu | CM337809-1g |
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one |
67140-12-9 | 95%+ | 1g |
$611 | 2021-08-18 | |
| TRC | B705150-10mg |
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one |
67140-12-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705150-50mg |
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one |
67140-12-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B705150-100mg |
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one |
67140-12-9 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-412465-0.1g |
6-benzyl-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
67140-12-9 | 95.0% | 0.1g |
$124.0 | 2025-02-20 | |
| Enamine | EN300-412465-0.05g |
6-benzyl-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
67140-12-9 | 95.0% | 0.05g |
$84.0 | 2025-02-20 | |
| Enamine | EN300-412465-0.25g |
6-benzyl-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
67140-12-9 | 95.0% | 0.25g |
$178.0 | 2025-02-20 | |
| Enamine | EN300-412465-0.5g |
6-benzyl-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
67140-12-9 | 95.0% | 0.5g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-412465-2.5g |
6-benzyl-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one |
67140-12-9 | 95.0% | 2.5g |
$867.0 | 2025-02-20 |
6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido4,3-dpyrimidin-4(1H)-one Verwandte Literatur
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
67140-12-9 (6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido4,3-dpyrimidin-4(1H)-one) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hebei Liye chemical Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge